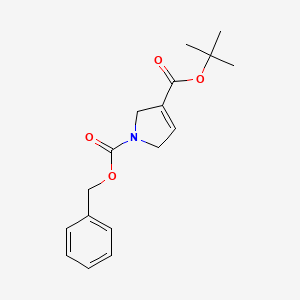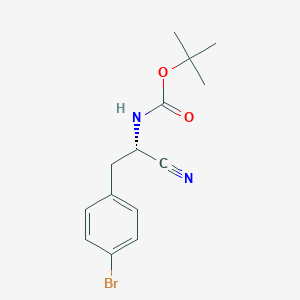
2-Chloro-5-phenyl-thiophene-3-carboxylic acid
Overview
Description
2-Chloro-5-phenyl-thiophene-3-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a light yellow crystal powder .
Synthesis Analysis
The synthesis of this compound involves the utilization of different starting materials, namely, 2-chlorothiophene, 2-chloro-5-bromothiophene, and 5-chloro-2-acetylthiophene, depending on the specific approach employed .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-phenyl-thiophene-3-carboxylic acid is C5H3ClO2S . The molecular weight is 162.59 .Chemical Reactions Analysis
2-Chloro-5-phenyl-thiophene-3-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations . It has also been used in the preparation of 5-phenylthiophene derivative .Physical And Chemical Properties Analysis
The substance dissolves in hot water, ethanol, and ether, and is only slightly soluble in chloroform . It has a density of 1.6±0.1 g/cm3 . The boiling point is 287.0±20.0 °C at 760 mmHg .Scientific Research Applications
Role in Synthesis of Thiophene Derivatives
Thiophene-based analogs, including 2-Chloro-5-phenyl-thiophene-3-carboxylic acid, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 2-Chloro-5-phenyl-thiophene-3-carboxylic acid could potentially be used in these fields.
Organic Semiconductors
Thiophene-mediated molecules, including 2-Chloro-5-phenyl-thiophene-3-carboxylic acid, have a prominent role in the advancement of organic semiconductors . This makes them crucial in the development of electronic devices.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of Organic Field-Effect Transistors (OFETs) . These are a type of transistor that utilize an organic semiconductor in their channel.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 2-Chloro-5-phenyl-thiophene-3-carboxylic acid could potentially be used in the development of new drugs.
Preparation of Novel Acetylene Monomer
3-Thiophenecarboxylic acid has been used in the preparation of novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles . This suggests that 2-Chloro-5-phenyl-thiophene-3-carboxylic acid could potentially be used in similar applications.
Synthesis of Rivaroxaban
5-Chlorothiophene-2-carboxylic acid can be used in the synthesis of rivaroxaban, an oxazolidinone derivative used in the treatment of thromboembolic disorders . This suggests that 2-Chloro-5-phenyl-thiophene-3-carboxylic acid could potentially be used in the synthesis of similar drugs.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a broad spectrum of biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that thiophene derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad biological activities of thiophene derivatives, it is likely that this compound would have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-5-phenylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYLRVIMVHRBAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-phenyl-thiophene-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1466113.png)

![4-{4-[(3-Fluorobenzyl)oxy]phenoxy}piperidine](/img/structure/B1466119.png)

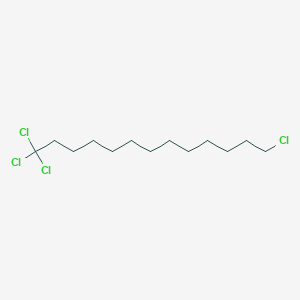
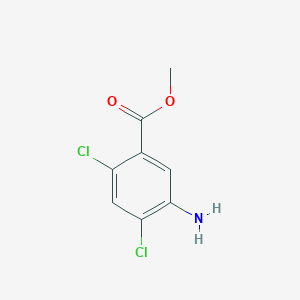
![4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid](/img/structure/B1466124.png)
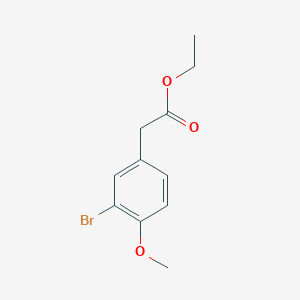

![1-Cyclopropylmethyl-1H-[1,2,4]triazole](/img/structure/B1466127.png)
